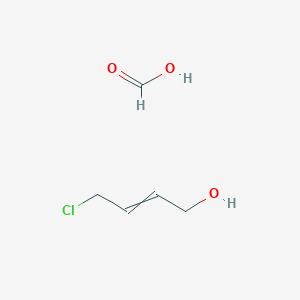
Dibutyl (dichloromethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl (dichloromethyl)phosphonate is an organophosphorus compound that features a dichloromethyl group attached to a phosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyl (dichloromethyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of dibutyl phosphite with dichloromethyl chloride under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process . Another method involves the use of palladium-catalyzed cross-coupling reactions, which can achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl (dichloromethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include dibutyl phosphonate derivatives, which can be further functionalized for various applications .
Applications De Recherche Scientifique
Dibutyl (dichloromethyl)phosphonate has several scientific research applications:
Mécanisme D'action
The mechanism by which dibutyl (dichloromethyl)phosphonate exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity . The phosphonate moiety can mimic phosphate groups, allowing the compound to interfere with phosphate-dependent biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- Dibutyl phosphite
- Dibutyl hydrogen phosphonate
- Diethyl (dichloromethyl)phosphonate
Uniqueness
Dibutyl (dichloromethyl)phosphonate is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity and biological activity compared to other phosphonates. This makes it a valuable compound for specific applications where such properties are desired .
Propriétés
Numéro CAS |
66703-06-8 |
|---|---|
Formule moléculaire |
C9H19Cl2O3P |
Poids moléculaire |
277.12 g/mol |
Nom IUPAC |
1-[butoxy(dichloromethyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C9H19Cl2O3P/c1-3-5-7-13-15(12,9(10)11)14-8-6-4-2/h9H,3-8H2,1-2H3 |
Clé InChI |
VKHIWQMBJVBHPK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(C(Cl)Cl)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


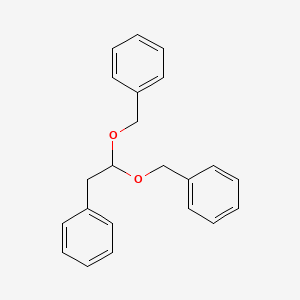
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
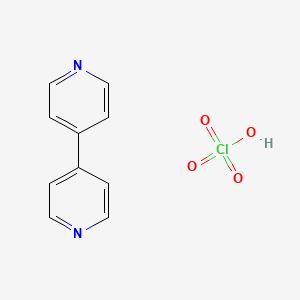
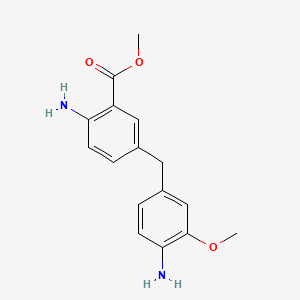
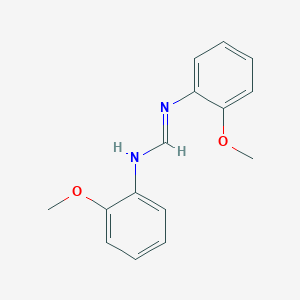
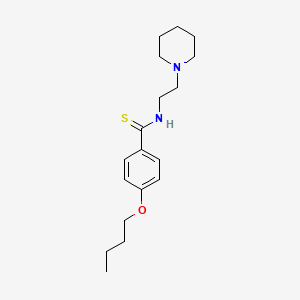
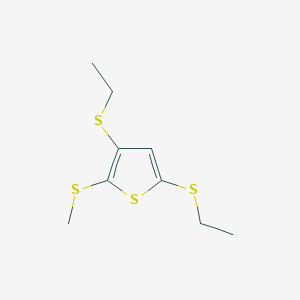

![dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B14477782.png)

![[(2-Bromohexadecyl)selanyl]benzene](/img/structure/B14477794.png)
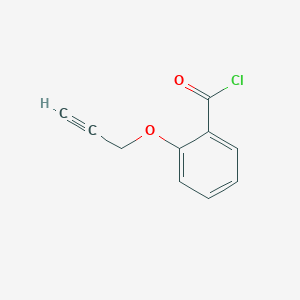
![(E)-but-2-enedioic acid;1-[2-[2-(4-chlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine](/img/structure/B14477798.png)
